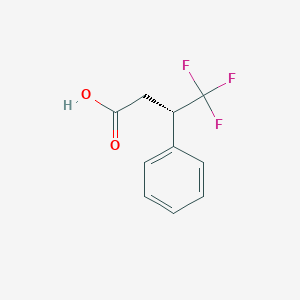

(3S)-4,4,4-Trifluoro-3-phenylbutanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

(3S)-4,4,4-trifluoro-3-phenylbutanoic acid |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)/t8-/m0/s1 |

InChI Key |

RYLOHTVBYHZHMN-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC(=O)O)C(F)(F)F |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3s 4,4,4 Trifluoro 3 Phenylbutanoic Acid and Its Stereoisomers

Classical Approaches to Racemic 4,4,4-Trifluoro-3-phenylbutanoic Acid Analogs

Early synthetic efforts toward compounds structurally related to 4,4,4-Trifluoro-3-phenylbutanoic acid often resulted in racemic mixtures. These classical approaches laid the groundwork for the development of more sophisticated stereoselective methods.

Hetero Diels-Alder Cycloaddition Strategies

The hetero-Diels-Alder reaction, a powerful tool for the construction of six-membered heterocyclic rings, has been explored for the synthesis of precursors to trifluoromethyl-substituted compounds. In the context of 4,4,4-Trifluoro-3-phenylbutanoic acid analogs, this strategy typically involves the reaction of a diene with a heterodienophile, such as a trifluoromethyl ketone. For instance, organocatalytic oxa-hetero-Diels–Alder reactions between enones and aryl trifluoromethyl ketones have been shown to produce trifluoromethyl-substituted tetrahydropyrans. rsc.org These cyclic ethers can be considered as structural analogs or potential precursors to the target butanoic acid derivative, which could be obtained through subsequent ring-opening and oxidation steps. The reaction proceeds via a [4+2] cycloaddition pathway where the enamine of the enone acts as the diene and the carbonyl group of the aryl trifluoromethyl ketone serves as the dienophile. rsc.org

Enantioselective Synthesis of (3S)-4,4,4-Trifluoro-3-phenylbutanoic acid

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric synthetic methods to directly obtain the desired (3S)-enantiomer of 4,4,4-Trifluoro-3-phenylbutanoic acid.

Asymmetric Reformatsky Reactions

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, has been adapted for the asymmetric synthesis of β-hydroxy esters, which are precursors to the target carboxylic acid. nih.govwikipedia.orgorganic-chemistry.org In an asymmetric variant, a chiral ligand or auxiliary is employed to induce stereoselectivity. For the synthesis of this compound, this would involve the reaction of a zinc enolate of an acetic acid ester with a trifluoroacetophenone derivative in the presence of a chiral catalyst. The resulting β-hydroxy ester can then be dehydroxylated and hydrolyzed to yield the target acid. The stereochemical outcome is typically rationalized by the formation of a six-membered transition state where the substituents arrange to minimize steric hindrance. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Auxiliary | Product | Diastereomeric Excess (de) / Enantiomeric Excess (ee) |

| Trifluoroacetophenone | Ethyl bromoacetate | Chiral Amino Alcohol | Ethyl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate | Moderate to high ee |

| Trifluoroacetophenone | Methyl bromoacetate | N-tert-butylsulfinyl imine | Chiral β-amino ester | >90% de |

This table represents a generalized approach based on known asymmetric Reformatsky reactions. Specific data for the direct synthesis of this compound precursors via this method requires further investigation.

Catalytic Asymmetric Methods for Fluorinated Butanoic Acid Derivatives

Catalytic asymmetric methods offer an efficient route to enantiomerically enriched fluorinated compounds, often requiring only a small amount of a chiral catalyst to generate large quantities of the desired product.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. nih.gov For the preparation of derivatives of this compound, the organocatalytic Michael addition has shown significant promise. Specifically, the conjugate addition of malonates to β,β-disubstituted β-trifluoromethyl enones, catalyzed by bifunctional tertiary amine–thioureas, can produce adducts with a quaternary stereogenic center bearing a trifluoromethyl group. nih.gov While this directly generates a more complex structure, the core chiral motif is established with high enantioselectivity. Subsequent chemical transformations, such as decarboxylation and reduction, could potentially convert these adducts into the target butanoic acid.

Another relevant organocatalytic method is the Michael addition of aldehydes to trifluoroethylidene malonates, which yields highly optically pure β-trifluoromethyl aldehydes. These aldehydes can be readily transformed into 4,4,4-trifluoromethyl butyric acid derivatives. nih.gov

| Michael Acceptor | Nucleophile | Organocatalyst | Product | Enantiomeric Excess (ee) |

| β-Trifluoromethyl Chalcone | Diethyl Malonate | Bifunctional Amine-Thiourea | Diethyl 2-(1-phenyl-2,2,2-trifluoroethyl)malonate derivative | up to 95% |

| Trifluoroethylidene Malonate | Aldehyde | Chiral Amine | β-Trifluoromethyl Aldehyde | High |

This table illustrates the potential of organocatalytic Michael additions for establishing the key stereocenter. The products shown are precursors that would require further steps to yield this compound.

Metal-Catalyzed Asymmetric Transformations

The asymmetric hydrogenation of prochiral olefins, particularly α,β-unsaturated carboxylic acids, is a powerful tool for the synthesis of chiral carboxylic acids. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are prominent catalysts in these transformations. While direct examples for the asymmetric hydrogenation of (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid to yield this compound are not extensively detailed in the available literature, the principles of this methodology are well-established for structurally related compounds.

Rhodium(I) complexes, in particular, have been shown to be effective for the asymmetric hydrogenation of various unsaturated substrates. For instance, Rh(I) complexes of chiral secondary phosphine oxide ligands have demonstrated high efficiency in the catalytic asymmetric hydrogenation of α-arylacrylic and β-arylbut-3-enoic acids, affording the corresponding chiral α-arylpropanoic and β-arylbutanoic acids in excellent yields and with high enantioselectivity. Similarly, rhodium-catalyzed asymmetric hydrogenation using chiral supramolecular ligands has been successful for prochiral dehydroamino esters and enamides, with some ligands showing excellent enantioselectivity (>97% ee) nih.gov. The success of these transformations highlights the potential for applying similar rhodium-based catalytic systems to the synthesis of this compound from its unsaturated precursor.

Ruthenium(II)-BINAP complexes are also well-known for their effectiveness in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids acs.org. The catalytic activity and stereoselectivity of these systems are highly dependent on the reaction conditions, including the solvent, temperature, and additives researchgate.net. The application of such ruthenium-based catalysts could provide an alternative efficient route to the target molecule.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for stereoselective synthesis. This method involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

Another relevant example is the use of pseudoephedrine as a chiral auxiliary for the asymmetric synthesis of chiral fatty acids with remote stereocenters researchgate.net. This approach involves the stereospecific alkylation of a pseudoephedrine amide derivative. A similar strategy could be envisioned for the synthesis of the target molecule. The diastereoselective trifluoromethylation of chiral oxazolidinones has also been reported as a method to introduce the trifluoromethyl group with stereocontrol mdpi.com.

A general scheme for a chiral auxiliary-mediated synthesis is presented below:

Attachment of a chiral auxiliary to a suitable precursor molecule.

A diastereoselective reaction to introduce the desired stereochemistry.

Removal of the chiral auxiliary to yield the enantiomerically enriched target molecule.

The choice of chiral auxiliary and the specific reaction conditions are crucial for achieving high diastereoselectivity numberanalytics.com.

Biocatalytic Routes for Enantiopure 4,4,4-Trifluoro-3-phenylbutanoic Acid

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of enantiopure compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures.

Enzymatic Deracemization Strategies

Deracemization is a process that converts a racemic mixture into a single enantiomer, thus achieving a theoretical yield of 100%. For carboxylic acids, an enzymatic deracemization strategy can involve a multi-step process.

One reported method for arylcarboxylic acids involves an initial kinetic resolution to obtain the desired (S)-acid with high enantiomeric purity. mdpi.com To further enhance the enantiomeric purity, a process of "additional deracemization" or "double enzymatic deracemization" can be employed. mdpi.comresearchgate.net This involves converting the partially enriched acid back to its ester and then subjecting it to another round of enzymatic hydrolysis under optimized conditions. This iterative process can lead to a significant increase in the enantiomeric excess of the final product. mdpi.com

Scale-Up and Practical Considerations in the Preparation of Enantiopure this compound

The transition from laboratory-scale synthesis to large-scale production of enantiopure this compound presents a distinct set of challenges that are critical for industrial viability. Key considerations include the cost of reagents and catalysts, reaction efficiency, safety, and the development of purification methods that are both effective and scalable. A primary objective in process development is the elimination of column chromatography, which is often impractical and economically prohibitive on a large scale. northwestern.edu Instead, the focus shifts to developing robust crystallization or acid/base extraction procedures for purification. northwestern.edu

Enzymatic resolution has emerged as a practical and scalable method for obtaining enantiomerically pure chiral acids. This technique leverages the high stereoselectivity of enzymes, such as lipases, to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the desired acid from the unreacted ester. For instance, lipases like Amano Lipase (B570770) PS from Pseudomonas cepacia (now known as Burkholderia cepacia) have demonstrated excellent enantioselectivity in the hydrolysis of related 3-phenylbutanoic acid esters. mdpi.com However, scaling up this process for the synthesis of the target compound requires addressing specific substrate-related challenges. Research has shown that the presence of the bulky trifluoromethyl group at the stereogenic center of the corresponding ester, ethyl (S)-4,4,4-trifluoro-3-phenylbutanoate, significantly increases the reaction time required for hydrolysis. mdpi.com This slower reaction rate makes it difficult to achieve the optimal 50% conversion necessary for maximizing the yield and enantiomeric excess of both the product acid and the remaining ester. mdpi.com

Practical implementation on a larger scale involves optimizing several parameters. The reaction is typically conducted in a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 7.0) with the lipase added directly to a solution of the racemic ester. mdpi.com After the reaction reaches the desired conversion, the mixture is filtered to remove the enzyme. The separation of the product acid from the unreacted ester is a critical step. This is typically achieved by acidifying the filtrate to a low pH (e.g., pH 2 with HCl) and then performing an extraction with a suitable organic solvent, such as methyl tert-butyl ether (MTBE). mdpi.com This acid/base workup is a classic, scalable purification technique that avoids chromatography. northwestern.edu

| Parameter | Condition/Reagent | Purpose/Consideration |

|---|---|---|

| Enzyme | Amano Lipase PS (Burkholderia cepacia) | Provides high enantioselectivity for the hydrolysis reaction. |

| Substrate | Racemic ethyl 4,4,4-trifluoro-3-phenylbutanoate | The trifluoromethyl group increases steric hindrance, slowing the reaction rate. |

| Solvent System | Phosphate buffer (pH 7.0) | Maintains optimal pH for enzyme activity. |

| Reaction Time | Extended duration (e.g., 16+ hours) | Necessary to achieve significant conversion due to the sterically hindered substrate. |

| Workup: Acidification | 2 M HCl to pH 2 | Protonates the carboxylate salt to the free carboxylic acid for extraction. |

| Workup: Extraction | Methyl tert-butyl ether (MTBE) | Separates the product acid from the aqueous phase. |

Another powerful strategy for large-scale enantioselective synthesis is asymmetric hydrogenation. nih.gov This method involves the hydrogenation of a prochiral precursor, such as an unsaturated olefin, using a chiral catalyst to directly generate the desired enantiomer in high excess. researchgate.net Catalysts based on transition metals like iridium and rhodium complexed with chiral ligands are often employed. nih.govresearchgate.net While specific large-scale applications for this compound via this route are not detailed, the principles are widely applied in pharmaceutical manufacturing. nih.gov Practical considerations for scaling up asymmetric hydrogenation include catalyst loading (which needs to be minimized for cost-effectiveness), hydrogen gas pressure, reaction temperature, and solvent selection. The development of a scalable synthesis often involves high-throughput experimentation (HTE) to rapidly screen for optimal catalysts and conditions. northwestern.edu Purification of the final product would similarly rely on non-chromatographic methods like crystallization or extraction. northwestern.edu

| Consideration | Laboratory Scale Approach | Large-Scale / Practical Approach |

|---|---|---|

| Purification | Column Chromatography | Crystallization, Acid/Base Extraction, Trituration |

| Process Optimization | Iterative, single experiments | High-Throughput Experimentation (HTE) screening |

| Reagent/Catalyst Cost | Less critical | Highly critical; focus on minimizing catalyst loading and using inexpensive reagents. |

| Safety | Standard laboratory precautions | Process hazard analysis, control of exothermic reactions, handling of flammable gases (e.g., H₂). |

Transformation and Derivatization of 3s 4,4,4 Trifluoro 3 Phenylbutanoic Acid

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site for functional group interconversion, enabling the synthesis of esters, amides, and alcohols, which are key intermediates for further synthetic elaboration.

Esterification of carboxylic acids is a fundamental transformation. For sterically hindered molecules like (3S)-4,4,4-Trifluoro-3-phenylbutanoic acid, specialized methods may be required for efficient conversion. One effective method involves the use of diphenylammonium triflate (DPAT) as a catalyst, which is particularly useful for reactions involving sterically demanding acids and alcohols. capes.gov.br Another approach employs heterogeneous catalysts, such as the metal-organic framework (MOF) UiO-66-NH₂, which has demonstrated success in the methyl esterification of fluorinated aromatic carboxylic acids. rsc.org These methods provide pathways to methyl, ethyl, or other esters, which can serve as protecting groups or as substrates for further reactions like nucleophilic acyl substitution.

Table 1: Selected Esterification Catalysts for Hindered Carboxylic Acids

| Catalyst | Description | Advantages |

| Diphenylammonium triflate (DPAT) | An efficient organocatalyst. | Effective for sterically hindered acids and alcohols. capes.gov.br |

| UiO-66-NH₂ | A heterogeneous metal-organic framework catalyst. | High selectivity and successful for fluorinated aromatic acids. rsc.org |

| Iodine | A mild and efficient catalyst. | Suitable for both esterification and transesterification under mild conditions. capes.gov.br |

The conversion of the carboxylic acid to an amide bond is a critical step in the synthesis of peptides and other biologically relevant molecules. luxembourg-bio.com This transformation requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. luxembourg-bio.com A variety of coupling reagents have been developed to achieve this efficiently while minimizing side reactions, particularly epimerization at the chiral center. researchgate.net

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and water-soluble 1-ethyl-3-(3'-dimethylamino)propyl)carbodiimide (EDC), often used with additives to suppress racemization. bachem.compeptide.com Onium salt-based reagents, such as HBTU (N-[(1H-Benzotriazol-1-yl)(dimethylamino)-methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) and HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]-pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide), are highly efficient and are frequently used in both solid-phase and solution-phase synthesis. bachem.com

The choice of reagent and conditions is crucial to preserve the stereochemical integrity of the (3S) center. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included in coupling reactions. peptide.com These additives react with the activated carboxylic acid to form an active ester intermediate, which is less prone to epimerization and reacts cleanly with the amine component. luxembourg-bio.com For particularly challenging couplings, reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are known to cause very little epimerization. peptide.com

Table 2: Common Peptide Coupling Reagents and Additives

| Reagent/Additive | Full Name | Key Features |

| DCC / DIC | Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | Standard carbodiimide (B86325) reagents; byproduct removal can be an issue. peptide.com |

| EDC | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide, simplifying byproduct removal. u-tokyo.ac.jp |

| HBTU / HATU | Benzotriazole / Azabenzotriazole-based onium salts | Highly efficient, fast coupling times. bachem.com |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for coupling sterically hindered N-methyl amino acids. peptide.com |

| HOBt / HOAt | 1-Hydroxybenzotriazole / 1-Hydroxy-7-azabenzotriazole | Additives used to increase coupling efficiency and suppress epimerization. peptide.com |

The carboxylic acid moiety can be reduced to a primary alcohol, yielding (3S)-4,4,4-trifluoro-3-phenylbutan-1-ol. This transformation opens up further synthetic possibilities, allowing for the introduction of new functional groups. The direct reduction of carboxylic acids requires strong reducing agents due to the low electrophilicity of the carboxyl carbon. acs.orgchemistrysteps.com

Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to primary alcohols. libretexts.org However, its high reactivity can limit its compatibility with other functional groups. Borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), offer a milder alternative and are highly effective for this transformation. chemistrysteps.com More recently, catalytic systems have been developed to improve chemoselectivity. For example, ammonia-borane in the presence of catalytic titanium tetrachloride (TiCl₄) reduces acids to alcohols at room temperature and is tolerant of many other functional groups. acs.orgorganic-chemistry.org

The resulting primary alcohol can be further functionalized. For example, it can be oxidized to the corresponding aldehyde, converted to halides for nucleophilic substitution reactions, or used in ether synthesis.

Modification of the Phenyl Group

The phenyl group of this compound is a target for modification via electrophilic aromatic substitution (SEAr) reactions. wikipedia.org These reactions allow for the introduction of a wide range of substituents onto the aromatic ring, thereby modulating the molecule's steric and electronic properties. numberanalytics.com The outcome of SEAr is governed by the directing effects of the substituents already present on the ring. masterorganicchemistry.com

The substituent attached to the phenyl ring is a chiral secondary alkyl group, -CH(CH₂COOH)(CF₃). Alkyl groups are generally weak activating groups and ortho-, para-directors. wikipedia.org However, the strong electron-withdrawing inductive effect of the adjacent trifluoromethyl group will deactivate the aromatic ring toward electrophilic attack. This deactivating effect makes the substitution reaction slower than with benzene (B151609) itself. numberanalytics.com The combination of these effects suggests that electrophilic substitution will likely occur at the meta and para positions, with the ortho positions being sterically hindered.

Standard SEAr reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group. masterorganicchemistry.com

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom. masterorganicchemistry.com

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group. This reaction is generally more reliable than alkylation and avoids polysubstitution. masterorganicchemistry.com

Preparation of Chiral Derivatives with Modified Backbones

This compound is a valuable chiral building block for the synthesis of more complex, optically pure molecules. researchgate.net Its stereocenter can be used to direct the stereochemistry of subsequent reactions or it can be incorporated as a key structural element in larger molecules. The synthesis of chiral compounds often relies on asymmetric synthesis or the use of starting materials from the "chiral pool". nih.govenamine.net

Derivatization can involve modifying the backbone of the butanoic acid chain. For instance, the carboxylic acid can be converted into a Weinreb amide, which then serves as a versatile acylating agent for reaction with organometallic reagents to form ketones without over-addition. This allows for the extension of the carbon chain at the C1 position.

Furthermore, the chiral acid can be incorporated into peptide-like structures or used as a scaffold in the design of enzyme inhibitors or other biologically active compounds, where the specific (3S) stereochemistry is critical for activity. The trifluoromethyl group often enhances metabolic stability and binding affinity, making derivatives of this acid attractive targets in medicinal chemistry.

Synthesis of Fluoroalkylated Beta-Amino Acids

The conversion of this compound into its corresponding β-amino acid, (3S)-4,4,4-trifluoro-3-phenylbutan-1-amine, represents a key transformation, as β-amino acids are crucial components in the development of peptidomimetics and other biologically active compounds. nih.gov A primary method for this conversion is the Curtius rearrangement, a reliable process for transforming carboxylic acids into primary amines with retention of stereochemical configuration. nih.gov

The process begins with the conversion of the carboxylic acid to an acyl azide (B81097). This is typically achieved by treating the starting material with an azide source, such as diphenylphosphoryl azide (DPPA) or sodium azide after conversion to an acyl chloride. The resulting acyl azide is then thermally rearranged to form an isocyanate intermediate. A key feature of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of the stereochemistry at the migrating carbon. nih.gov Therefore, the (S)-configuration of the chiral center in the starting material is preserved in the isocyanate product.

Finally, the isocyanate is hydrolyzed under acidic or basic conditions to yield the desired β-amino acid. This step proceeds through an unstable carbamic acid intermediate, which readily decarboxylates to give the final amine product. organic-chemistry.org

Table 1: Proposed Reaction Scheme for Beta-Amino Acid Synthesis

| Step | Reactant | Reagents | Intermediate/Product | Key Feature |

|---|---|---|---|---|

| 1 | This compound | 1. SOCl₂ or (COCl)₂2. NaN₃ | (3S)-4,4,4-Trifluoro-3-phenylbutanoyl azide | Formation of acyl azide |

| 2 | (3S)-4,4,4-Trifluoro-3-phenylbutanoyl azide | Heat (Δ) | (S)-1,1,1-trifluoro-2-phenyl-3-isocyanatopropane | Rearrangement with retention of stereochemistry |

Access to Alpha-Hydroxy Derivatives

The introduction of a hydroxyl group at the alpha-position (C-2) of this compound yields a valuable derivative containing two chiral centers. This transformation can be accomplished through the α-hydroxylation of the corresponding ester enolate.

The general strategy involves first converting the carboxylic acid to an ester, for example, a methyl or ethyl ester, to facilitate the formation of an enolate. The ester is then treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to generate the corresponding lithium enolate. This enolate can then be oxidized by an electrophilic oxygen source to introduce the hydroxyl group at the alpha-position. Common oxidizing agents for this purpose include molybdenum peroxide (MoO₅·Py·HMPA) or oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide), often referred to as MoOPH.

The stereochemical outcome of this reaction depends on the specific conditions and reagents used. The approach of the oxidizing agent to the enolate face can be influenced by the existing stereocenter at C-3, potentially leading to a diastereoselective synthesis of either the (2R,3S) or (2S,3S) diastereomer.

Table 2: General Method for Alpha-Hydroxylation

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | ROH, H⁺ (e.g., MeOH) | Methyl (3S)-4,4,4-trifluoro-3-phenylbutanoate | Esterification to enable enolate formation |

| 2 | Methyl (3S)-4,4,4-trifluoro-3-phenylbutanoate | 1. LDA, THF, -78 °C2. MoOPH | Methyl (2,3S)-2-hydroxy-4,4,4-trifluoro-3-phenylbutanoate | α-Hydroxylation via enolate oxidation |

Introduction of Other Chiral Centers

The chiral scaffold of this compound can be used to direct the formation of new stereocenters, leading to the synthesis of diastereomerically enriched compounds. A powerful method to achieve this is through an Evans aldol (B89426) reaction, which utilizes a chiral auxiliary to control the stereochemistry of the newly formed chiral center. nih.gov

In this approach, the starting carboxylic acid is first coupled to a chiral auxiliary, such as a (4R,5S)-4-methyl-5-phenyloxazolidinone. This creates a chiral N-acyl oxazolidinone. The resulting imide can be converted into its boron enolate by treatment with a Lewis acid like dibutylboron triflate and a tertiary amine base.

This chiral enolate can then react with an aldehyde (R-CHO). The facial selectivity of the aldol reaction is dictated by the chiral auxiliary, which effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This process generates a new stereocenter at the alpha-position (C-2) and another at the beta-position of the newly added group, with a predictable and high degree of diastereoselectivity. nih.gov Finally, the chiral auxiliary can be cleaved hydrolytically to yield the α-substituted, β-hydroxy carboxylic acid derivative, now containing multiple stereocenters.

Table 3: Diastereoselective Aldol Reaction Sequence

| Step | Description | Reactants | Reagents | Product |

|---|---|---|---|---|

| 1 | Coupling to Chiral Auxiliary | This compound and (4R,5S)-4-methyl-5-phenyloxazolidinone | Pivaloyl chloride, Et₃N | Chiral N-acyl oxazolidinone |

| 2 | Enolate Formation | Chiral N-acyl oxazolidinone | Bu₂BOTf, Et₃N | Boron enolate |

| 3 | Aldol Addition | Boron enolate and an aldehyde (R-CHO) | - | Diastereomerically enriched aldol adduct |

This strategy allows for the controlled introduction of new chiral centers, significantly increasing the molecular complexity and providing access to a range of stereochemically defined derivatives starting from this compound.

Applications of 3s 4,4,4 Trifluoro 3 Phenylbutanoic Acid As a Chiral Building Block

Role in the Asymmetric Synthesis of Complex Molecules

The utility of (3S)-4,4,4-Trifluoro-3-phenylbutanoic acid in asymmetric synthesis stems from its dual functionality: a carboxylic acid handle for further chemical modification and a fixed stereocenter that can influence the stereochemical outcome of subsequent reactions. This combination makes it a powerful precursor for creating more elaborate chiral structures.

The strategic placement of fluorine atoms into amino acids and peptides can significantly enhance their biological properties, including proteolytic stability and binding selectivity. scienceopen.com this compound serves as an excellent precursor for the synthesis of chiral β-amino acids, which are important components of numerous biologically active molecules.

A key transformation to convert the carboxylic acid into the corresponding amine is the Curtius rearrangement. This reaction proceeds by converting the carboxylic acid (1) into an acyl azide (B81097) (2), which then undergoes a thermal or photochemical rearrangement to form an isocyanate (3). rsc.orgmsu.edu Crucially, this rearrangement occurs with complete retention of the stereocenter's configuration. The resulting isocyanate can then be hydrolyzed to yield the desired primary amine (4), (3S)-3-amino-4,4,4-trifluoro-1-phenylbutane. researchgate.net

The resulting chiral β-amino acid is a valuable, non-canonical amino acid that can be incorporated into peptide chains to create peptidomimetics with enhanced stability and novel conformational properties. mdpi.comdocumentsdelivered.com

| Step | Reactant | Transformation | Intermediate/Product | Key Features |

| 1 | This compound (1) | Azide Formation | Acyl Azide (2) | Activation of carboxylic acid. |

| 2 | Acyl Azide (2) | Curtius Rearrangement | Isocyanate (3) | Concerted, stereoretentive migration. rsc.org |

| 3 | Isocyanate (3) | Hydrolysis | (3S)-3-amino-4,4,4-trifluoro-1-phenylbutane (4) | Formation of the β-amino acid precursor. |

Table 1: Proposed synthetic pathway from this compound to its corresponding chiral amine via the Curtius Rearrangement.

Chiral heterocyclic frameworks are core components of a vast array of pharmaceuticals and natural products. The derivative of this compound, specifically the corresponding γ-amino acid, can serve as a precursor for the synthesis of stereodefined lactams, a significant class of heterocycles.

Following the conversion of the carboxylic acid to an amine, subsequent homologation (chain extension) and cyclization can yield a chiral, trifluoromethyl-substituted piperidinone (a six-membered lactam). The intramolecular condensation of a γ-amino acid is a standard method for forming such lactam rings. rsc.orgresearchgate.net The defined stereocenter in the starting material ensures that the resulting heterocyclic system is produced as a single enantiomer. The synthesis of trifluoromethyl-substituted piperidinic derivatives is of significant interest due to their potential biological activities. scienceopen.commdpi.com

Asymmetric induction is a fundamental principle in stereoselective synthesis where an existing chiral center in a substrate directs the formation of a new stereocenter. msu.eduwikipedia.org The stereocenter at the C3 position of this compound can effectively control the stereochemistry of reactions at the adjacent C2 position.

This is commonly achieved through the formation of a chiral enolate. researchgate.netresearchgate.net The carboxylic acid can be converted into an ester or amide equipped with a chiral auxiliary to enhance stereochemical control. Deprotonation of this derivative generates a planar enolate. The pre-existing chiral center at C3, bearing a sterically demanding phenyl group and a trifluoromethyl group, creates a biased stereochemical environment. This bias forces an incoming electrophile (e.g., an alkyl halide in an alkylation reaction or an aldehyde in an aldol (B89426) reaction) to approach the enolate from the less sterically hindered face. nih.gov This process, known as substrate-controlled diastereoselection, results in the formation of a new stereocenter at C2 with a predictable relative configuration.

| Reaction Type | Electrophile | Resulting Product Structure | Stereochemical Control |

| Alkylation | Alkyl Halide (R-X) | α-Alkyl-β-trifluoromethyl-β-phenyl acid derivative | The C3 stereocenter directs the approach of the alkyl halide. |

| Aldol Reaction | Aldehyde (R-CHO) | α-(1-hydroxyalkyl)-β-trifluoromethyl-β-phenyl acid derivative | The C3 stereocenter directs the approach of the aldehyde. |

Table 2: Examples of Asymmetric Induction via Enolate Reactions.

Strategic Integration into Advanced Molecular Architectures

The true value of a chiral building block is demonstrated by its successful incorporation into the synthesis of complex, high-value molecules. While direct integration of this compound into a marketed drug is not documented, its core structure is highly analogous to a key intermediate used in the synthesis of Sitagliptin, a widely used oral anti-diabetic drug. rsc.org

The synthesis of Sitagliptin relies on the key chiral intermediate (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. researchgate.net This molecule, like this compound, is a chiral butanoic acid derivative featuring a trifluorinated aromatic ring and a stereocenter at the β-position. The manufacturing process for Sitagliptin highlights the industrial importance of such building blocks. In one of the most efficient "green" syntheses, a precursor enamine is hydrogenated using a chiral rhodium-based catalyst to create the crucial stereocenter with high enantioselectivity. nih.gov This process underscores the immense value placed on chiral building blocks that can be produced efficiently and with high optical purity for the construction of complex pharmaceutical agents. wikipedia.orgrsc.org The structural similarity makes this compound a highly relevant synthon for developing analogs and other novel therapeutic agents.

Mechanistic and Theoretical Investigations of 3s 4,4,4 Trifluoro 3 Phenylbutanoic Acid and Its Reactions

Reaction Mechanism Elucidation in Synthetic Pathways

The understanding of reaction mechanisms is fundamental to the development of efficient and selective syntheses of (3S)-4,4,4-Trifluoro-3-phenylbutanoic acid. Investigations into the synthetic pathways focus on key transformations such as decarboxylation and, critically, the methods for establishing the desired stereochemistry at the C3 position.

Decarboxylation, the removal of a carboxyl group, is a fundamental organic reaction. In the context of polycarboxylic acids, the extent of decarboxylation can be controlled. For instance, reacting a dicarboxylic acid with one mole of fluorine can predominantly yield a fluoromonocarboxylic acid google.com. The reaction of organic carboxylic acids with fluorine represents one method for replacing a carboxy group with a fluoro group google.com.

Alternative modern methods have been developed to enhance the efficiency of decarboxylation. Microwave-enhanced conditions, for example, provide a rapid and effective means of decarboxylating aromatic carboxylic acids researchgate.net. This technique has been shown to significantly reduce reaction times compared to traditional heating methods and can eliminate the need for harsh solvents like quinoline (B57606) researchgate.net. While these are general methodologies, their application provides a framework for potential decarboxylative reactions involving trifluoromethyl-containing butanoic acid structures.

Achieving the specific (S)-configuration at the chiral center is the most critical aspect of synthesizing this compound. Asymmetric synthesis relies on various strategies to control stereochemical outcomes.

One effective strategy is the use of a chiral pool , where an enantiomerically pure natural product serves as the starting material. For example, the synthesis of a structurally related β-amino acid, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, was achieved starting from (S)-serine researchgate.net. This approach transfers the inherent chirality of the starting material to the final product through a sequence of stereospecific reactions researchgate.net.

Biocatalysis offers another powerful method for stereocontrol. The development of a biocatalytic route using an imine reductase (IRED) enzyme was employed to manufacture (S)-3-(4-(trifluoromethyl)phenyl)morpholine, a related chiral intermediate digitellinc.com. The enzyme's active site creates a chiral environment that directs the reaction to produce one enantiomer with exceptional selectivity, enabling large-scale production with high yield and enantiomeric purity digitellinc.com.

Chiral auxiliaries are also utilized to induce stereoselectivity. In one approach, a norephedrine-derived oxazolidinone was used for the synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid researchgate.net. The auxiliary is temporarily incorporated into the reacting molecule to direct the stereochemical course of a key bond-forming step, after which it is removed researchgate.net. Furthermore, highly enantioselective reactions can be achieved through phase-transfer catalysis , which utilizes chiral catalysts to control the stereochemistry of alkylation reactions nih.gov.

Finally, chiral catalysts can be designed for specific transformations. An iodine-catalysis-based approach was developed for the enantioselective synthesis of 3-fluorochromanes chemistryviews.org. A chiral C2-symmetric catalyst is oxidized in situ to a hypervalent iodine species that facilitates a stereospecific fluorocyclization, yielding the product with a high enantiomeric ratio chemistryviews.org. These diverse mechanisms underscore the range of available tools for establishing stereocenters in complex molecules.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides invaluable insight into the structural and electronic properties of molecules, complementing experimental findings. For this compound, molecular modeling helps elucidate its conformation, reactivity, and the origins of stereoselectivity in its synthesis.

The three-dimensional structure, or conformation, of the this compound skeleton is crucial to its properties and interactions. The preferred conformation is determined by a balance of steric and electronic effects. The bulky phenyl and trifluoromethyl groups attached to the chiral C3 carbon atom significantly restrict rotation around the adjacent single bonds.

Conformational analysis of constrained analogues, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), has been performed using techniques like Fourier transform infrared absorption (FTIR), nuclear magnetic resonance (NMR), and X-ray diffraction nih.gov. These studies reveal that specific intramolecularly hydrogen-bonded forms are often preferred in solution nih.gov. X-ray analysis of related structures shows that the side-chain conformation can adopt a preferred orientation, such as gauche(-) nih.gov. For the trifluoro-phenylbutanoic acid skeleton, computational modeling would be used to predict the lowest energy conformations by mapping the potential energy surface as a function of key dihedral angles, providing a detailed picture of its structural preferences. Crystal structure data for related molecules, such as (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid, provide experimental benchmarks for these computational models nih.gov.

The electronic structure of a molecule dictates its reactivity. The presence of the highly electronegative fluorine atoms in the trifluoromethyl (-CF3) group has a profound impact on the electronic properties of this compound. The -CF3 group acts as a strong electron-withdrawing group, which influences the acidity of the carboxylic acid proton and the charge distribution across the entire molecule.

Computational tools allow for the calculation of various molecular properties that help predict reactivity.

| Property | Predicted Value | Description |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Represents the surface area of polar atoms; relates to transport properties. chemscene.com |

| logP | 2.8072 | The logarithm of the partition coefficient between octanol (B41247) and water; indicates lipophilicity. chemscene.com |

| Hydrogen Bond Acceptors | 1 | The number of atoms that can accept a hydrogen bond. chemscene.com |

| Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond (the carboxylic acid proton). chemscene.com |

| Rotatable Bonds | 3 | The number of bonds that allow for free rotation, influencing conformational flexibility. chemscene.com |

These parameters, derived from computational models, provide a quantitative basis for understanding the molecule's behavior. Further studies would involve mapping the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how the molecule will interact with other reagents.

Computational chemistry is a powerful tool for understanding the origin of stereoselectivity in asymmetric reactions. By modeling the reaction pathways leading to both the (S) and (R) enantiomers, the transition states of these competing pathways can be located and their energies calculated nih.gov.

The enantiomeric excess observed experimentally is directly related to the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states. The pathway with the lower energy transition state is kinetically favored and leads to the major enantiomer. Transition state analysis allows researchers to visualize the three-dimensional arrangement of atoms at the point of highest energy. This analysis can reveal the specific steric clashes or favorable non-covalent interactions (e.g., hydrogen bonds, π-stacking) between the substrate and the chiral catalyst or auxiliary that stabilize one transition state over the other nih.gov. This detailed understanding is crucial for the rational design of new, more efficient catalysts and for optimizing reaction conditions to achieve higher enantioselectivity nih.govdntb.gov.ua.

Emerging Research Directions and Future Perspectives

Development of Novel and More Efficient Asymmetric Synthetic Routes

The pursuit of more efficient and highly enantioselective methods for the synthesis of (3S)-4,4,4-Trifluoro-3-phenylbutanoic acid is a key focus of current research. Traditional methods often rely on chiral auxiliaries or resolutions of racemic mixtures, which can be inefficient and generate significant waste. Emerging research is centered on the development of catalytic asymmetric methods that can directly generate the desired (S)-enantiomer with high selectivity and atom economy.

One promising approach involves the use of biocatalysis . Lipase-catalyzed enzymatic resolution of racemic esters of 4,4,4-trifluoro-3-phenylbutanoic acid has demonstrated high efficiency in separating the (S)-acid from the (R)-ester. This method offers the advantages of mild reaction conditions, high enantioselectivity, and the use of renewable catalysts. Further research in this area is likely to focus on enzyme engineering to enhance catalytic efficiency and broaden the substrate scope.

Another significant area of development is asymmetric hydrogenation . While direct asymmetric hydrogenation of a suitable unsaturated precursor to this compound has not been extensively reported, this strategy holds considerable promise. The stereoselective hydrogenation of β-substituted-α,β-unsaturated carboxylic acids using chiral transition metal catalysts, such as those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands, is a well-established method for the synthesis of chiral carboxylic acids. acs.orgnih.gov Future work will likely involve the design of specific catalysts and substrates tailored for the efficient synthesis of this particular trifluoromethylated butanoic acid derivative.

Organocatalysis also presents a powerful tool for the enantioselective synthesis of chiral carboxylic acids and their precursors. Chiral amine or phosphoric acid catalysts could potentially be employed in conjugate addition reactions to α,β-unsaturated systems to establish the chiral center with high enantiocontrol. The development of novel organocatalysts that can effectively control the stereochemistry at the β-position bearing a trifluoromethyl group is an active area of investigation.

Exploration of New Catalytic Systems for Enantioselective Transformations

The development of novel and highly efficient catalytic systems is paramount for advancing the synthesis of this compound. Research is moving beyond traditional catalysts to explore a range of innovative systems that offer improved selectivity, activity, and sustainability.

Transition metal catalysis remains a cornerstone of asymmetric synthesis. The development of new chiral ligands for metals like rhodium, ruthenium, palladium, and nickel is a continuous effort. For the synthesis of β-trifluoromethyl carboxylic acids, catalysts that can effectively control the stereochemistry of conjugate addition reactions or asymmetric hydrogenations are of particular interest. For instance, nickel-catalyzed asymmetric reductive cross-coupling reactions have shown promise in the synthesis of chiral trifluoromethylated compounds. organic-chemistry.orgacs.orgnih.gov

Chiral Lewis acid catalysis is another promising avenue. Chiral Lewis acids can activate substrates towards nucleophilic attack, enabling highly enantioselective carbon-carbon bond-forming reactions. The design of Lewis acids with tailored chiral environments could facilitate the asymmetric addition of nucleophiles to precursors of 4,4,4-trifluoro-3-phenylbutanoic acid, thereby establishing the desired stereocenter with high precision.

Asymmetric phase-transfer catalysis offers a practical and environmentally friendly approach for the synthesis of chiral molecules. By using chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts, it is possible to achieve enantioselective reactions between reactants in immiscible phases. This methodology could be applied to the asymmetric alkylation of a suitable pronucleophile to introduce the trifluoromethylphenyl ethyl moiety, leading to the desired product.

Biocatalysis , as mentioned earlier, is a rapidly expanding field. The use of whole-cell systems or isolated enzymes, such as lipases, esterases, and reductases, can provide highly selective transformations under mild conditions. Future research will likely focus on the discovery and engineering of novel enzymes with enhanced activity and stability for the synthesis of fluorinated compounds.

Expansion of Synthetic Utility in Complex Molecule Synthesis

While direct applications of this compound in the synthesis of complex molecules are not yet widely documented, its structural motifs suggest significant potential as a versatile chiral building block. The presence of a trifluoromethyl group can enhance the metabolic stability and binding affinity of bioactive molecules, making this compound an attractive starting material in medicinal chemistry.

The carboxylic acid functionality allows for a wide range of chemical transformations, including amidation, esterification, and reduction to the corresponding alcohol or aldehyde. These derivatives can then be used in various coupling reactions to construct more elaborate molecular architectures. For example, the corresponding amino derivative, β-trifluoromethyl-β-phenyl-β-alanine, could be a valuable component in the synthesis of peptidomimetics and other biologically active compounds. The trifluoromethyl group can act as a lipophilic hydrogen bond donor and influence the conformation of peptide backbones.

The phenyl group provides a handle for further functionalization through electrophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of additional diversity into the target molecules. The chiral center at the C3 position provides a key stereochemical element that can be crucial for the biological activity of the final product.

Future research will likely focus on demonstrating the utility of this compound in the synthesis of novel pharmaceutical agents, agrochemicals, and materials. Its incorporation into known bioactive scaffolds is a promising strategy to explore the effects of the trifluoromethylphenyl ethyl moiety on biological activity.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry are increasingly influencing the design of synthetic processes. The integration of flow chemistry and other sustainable practices offers significant advantages for the synthesis of this compound, including improved safety, efficiency, and scalability, with a reduced environmental footprint.

Flow chemistry enables reactions to be performed in a continuous manner in small-volume reactors. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. For exothermic or hazardous reactions, flow chemistry provides enhanced safety by minimizing the volume of reactive intermediates at any given time. The synthesis of trifluoromethylated compounds often involves reactive reagents, and flow chemistry can provide a safer and more controlled environment for these transformations. ijesr.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (3S)-4,4,4-Trifluoro-3-phenylbutanoic acid with high enantiomeric excess?

- Methodological Answer : The compound can be synthesized via stereoselective hydrogenation of α,β-unsaturated trifluoromethyl ketones using chiral catalysts (e.g., palladium on carbon) or through diastereomeric resolution. For example, enantiomeric separation using (R)-1-phenylethylamine forms diastereomeric salts, which are then hydrolyzed to yield the (S)-enantiomer . Esterification intermediates, such as methyl esters, can be prepared using TMS-diazomethane in methanol/toluene, followed by purification via silica gel chromatography .

Q. How can researchers determine the enantiomeric purity of this compound?

- Methodological Answer : Key techniques include:

- Polarimetry : Specific optical rotation values (e.g., [α]D = -15.0° in ethanol for the (S)-enantiomer) serve as benchmarks .

- Chiral HPLC : Columns with amylose- or cellulose-based stationary phases (e.g., Chiralpak AD-H) resolve enantiomers effectively.

- X-ray Crystallography : Absolute configuration is confirmed via Flack parameter analysis (e.g., Flack parameter = -0.04(2) for related structures) .

Q. What are the critical storage and handling considerations for this compound?

- Methodological Answer : Store in airtight containers under inert gas (argon) at 2–8°C, protected from light to prevent photodegradation. Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation or dermal exposure. Aqueous solutions should be buffered at pH >5 to minimize decarboxylation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

- Methodological Answer :

- Temperature Control : Conduct reactions at 0–5°C to reduce thermal racemization.

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to avoid proton exchange.

- Catalysis : Asymmetric organocatalysts (e.g., proline derivatives) enhance stereocontrol in aldol reactions.

- Monitoring : Track enantiomeric ratios in real-time using chiral HPLC .

Q. What strategies resolve contradictions in 19F NMR chemical shift assignments for derivatives of this compound?

- Methodological Answer : Contradictions may arise from solvent polarity, concentration, or temperature. Strategies include:

- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign signals unambiguously.

- Computational Modeling : Compare experimental shifts (e.g., δ -65.64 in DMSO-d6 ) with DFT-calculated shielding constants.

- Internal Standards : Reference against CFCl3 or hexafluorobenzene for calibration .

Q. How does the trifluoromethyl group influence molecular packing in crystallographic studies?

- Methodological Answer : The CF3 group stabilizes crystal lattices via:

- C-F···H Hydrogen Bonds : Observed in structures with H···F distances of 2.27 Å and angles of 164° .

- Steric Effects : The bulky CF3 group enforces specific torsion angles (e.g., β = 99.709° in monoclinic systems), promoting layered packing .

- π-π Interactions : Phenyl rings stack with interplanar distances of ~3.5 Å, enhancing stability .

Q. How is this compound utilized in medicinal chemistry research?

- Methodological Answer : The compound serves as a key intermediate in synthesizing USP7 inhibitors. Biological evaluation involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.